molecular formula C9H7ClN2O2 B3086539 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1159831-22-7

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3086539
CAS No.: 1159831-22-7
M. Wt: 210.62 g/mol
InChI Key: MTGNAZVDKLPGFL-UHFFFAOYSA-N
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Description

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a fused bicyclic system, which includes an imidazole ring and a pyridine ring, with a chlorine atom at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.

Scientific Research Applications

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry suggests that “6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid” and related compounds could be valuable targets for future research . Further studies could focus on exploring its potential uses in drug development and understanding its mechanism of action in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method includes:

    Condensation: Reacting 2-aminopyridine with an aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: Cyclizing the Schiff base under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Chlorination: Introducing the chlorine atom at the 6-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Carboxylation: Introducing the carboxylic acid group at the 2-position through carboxylation reactions using carbon dioxide or carboxylating reagents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. Microfluidic reactors and automated systems can be employed to streamline the synthesis process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Comparison: 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The presence of the chlorine atom and the carboxylic acid group can significantly impact its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNAZVDKLPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate (1.01 g, 4.50 mmol) in MeOH (18 mL) at room temperature was added potassium hydroxide (407 mg, 7.25 mmol). The reaction mixture was heated to 50° C. for 15 h, and additional KOH (293 mg) was added. The reaction mixture was heated to reflux for 1 h, cooled to room temperature and 5 M HCl (2.5 mL) was added and the reaction mixture was concentrated. toluene (25 mL) was added to the concentrate and the toluene was evaporated under reduced pressure. This was repeated a second time and the concentrate was dried under high vacuum to give 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid as an off white solid. MS m/z=210.9 [M+H]
Name
methyl 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
293 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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